molecular formula C8H7N3O2 B1627248 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone CAS No. 551920-26-4

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone

Cat. No. B1627248
CAS RN: 551920-26-4
M. Wt: 177.16 g/mol
InChI Key: ACOQMBCUCSILLI-UHFFFAOYSA-N
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Description

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone, also known as HPPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is not fully understood. However, it has been suggested that 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone exerts its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone has also been found to interact with various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone has also been found to inhibit the activity of COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. In vivo studies have shown that 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can reduce inflammation and oxidative stress, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is its versatility, which allows it to be used in various fields. 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone and its potential side effects.

Future Directions

There are several future directions for the research on 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone. One potential direction is to further investigate the mechanism of action of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone and its potential targets. Another direction is to explore the potential applications of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone in drug discovery and material science. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone in vivo and in clinical trials.

Scientific Research Applications

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In material science, 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-acetyl-7H-pyrazolo[1,5-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5(12)6-4-9-11-7(6)2-3-8(13)10-11/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQMBCUCSILLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC(=O)NN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591804
Record name 3-Acetylpyrazolo[1,5-b]pyridazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

551920-26-4
Record name 3-Acetylpyrazolo[1,5-b]pyridazin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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